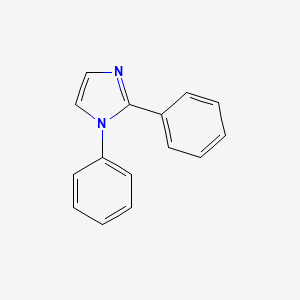

1,2-Diphenyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Diphenyl-1H-imidazole is a useful research compound. Its molecular formula is C15H12N2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiviral Applications

1,2-Diphenyl-1H-imidazole has emerged as a promising scaffold for antiviral drug development, particularly against SARS-CoV-2.

- Mechanism of Action : The compound acts as an inhibitor of the SARS-CoV-2 3CL protease (3CLpro), a validated target for COVID-19 treatment. In studies, derivatives of this compound demonstrated significant enzyme inhibition (up to 89.96% at 20 µM concentration) and antiviral activity against both the Wuhan and Delta variants of SARS-CoV-2 .

| Compound | IC50 (Wuhan Variant) | IC50 (Delta Variant) | Enzyme Inhibition (%) |

|---|---|---|---|

| Compound 6 | 7.7 µM | 7.4 µM | 89.96% |

| Compound 10 | 12.6 µM | 13.8 µM | Not specified |

| Compound 8 | 54.7% | 51.7% | Not specified |

- Structural Insights : Virtual interaction studies revealed that the phenyl moieties of the compound interact with specific binding sites in the protease, enhancing its inhibitory effects .

Antibacterial Properties

The antibacterial potential of imidazole derivatives, including this compound, has been extensively studied.

- In Vitro Activity : Various studies have shown that imidazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold were tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition .

| Compound Type | Target Bacteria | Activity |

|---|---|---|

| Nitroimidazole hybrids | S. aureus | High inhibition |

| Imidazole derivatives | E. coli | Moderate inhibition |

Anticancer Research

Imidazoles are also recognized for their anticancer properties.

- Mechanisms of Action : Compounds containing imidazole rings have been shown to interfere with cellular processes such as DNA synthesis and apoptosis in cancer cells. The bioactivity often correlates with structural modifications on the imidazole core, enhancing its pharmacological profile .

Pharmacological Insights

Imidazoles improve pharmacokinetic properties of lead compounds.

- Bioactivity Spectrum : The derivatives exhibit a wide range of biological activities including anticancer, antifungal, analgesic, and anti-HIV effects . The structural versatility allows for optimization in drug design.

Case Study 1: Development Against COVID-19

A study identified 2,4-diphenyl-1H-imidazole as a lead compound for inhibiting SARS-CoV-2 protease. The modifications to the phenyl rings significantly enhanced its antiviral potency through improved lipophilicity and cell permeability .

Case Study 2: Antibacterial Efficacy

Research on nitroimidazole hybrids showed promising results against resistant strains of bacteria such as Pseudomonas aeruginosa. The hybridization strategy improved efficacy against strains resistant to traditional antibiotics like metronidazole .

Analyse Des Réactions Chimiques

2.1. Electrophilic Substitution

The imidazole ring undergoes electrophilic substitution at the C-4/C-5 positions due to electron-rich nitrogen lone pairs :

-

Nitration/Sulfonation : Occurs regioselectively at C-4 or C-5.

-

Halogenation : Bromine or iodine adds to the ring under mild conditions .

2.2. N-Alkylation and Arylation

-

Diethylation : Treatment with iodoethane and NaH in acetonitrile yields 1,3-diethyl-4,5-diphenyl-1H-imidazolium salts .

-

Arylation : CuI/K₃PO₄ catalyzes N-arylation with iodobenzene (35–40°C, 40 hours) .

3.1. Antioxidant Activity

Diphenylimidazole derivatives exhibit radical-scavenging properties:

| Compound | R₁ | R₂ | IC₅₀ (µM) | Inhibition (%) at 0.5 mM |

|---|---|---|---|---|

| 61d | H | Br | 148.26 | 90.39 |

| 61b | H | Cl | 146.27 | 71.74 |

| 61a | H | Cl | 175.26 | 62.58 |

| Data from DPPH assay . |

3.2. Antiviral Activity Against SARS-CoV-2

2,4-Diphenyl-1H-imidazole analogs inhibit SARS-CoV-2 3CLpro:

-

Lead Compound 9 : IC₅₀ = 7.7 µM (Wuhan variant), 7.4 µM (Delta variant) .

-

Structure-Activity : Methoxy and chloro substituents enhance lipophilicity and target binding .

4.1. Metal Complex Formation

1,2-Diphenylimidazole acts as a ligand for transition metals:

-

Gold(I) Complexes : Synthesized via reaction with chlorido(dimethyl)sulfidegold(I) .

-

Applications : Catalyze C–H activation and cross-coupling reactions .

Acid-Base Behavior

-

pKa Values : The imidazole NH has pKa ≈ 14.5 (acidic), while the delocalized nitrogen has pKa ≈ 7 (basic) .

-

Tautomerism : Exists in two tautomeric forms due to proton exchange between N1 and N3 .

Structural Characterization

-

Crystal Packing : Stabilized by C–H⋯N hydrogen bonds and π-π stacking (NIST data) .

-

NMR Data : ¹H NMR (DMSO-d₆): δ 7.20–8.31 (m, aromatic H), 12.48 (s, NH) .

Key Reaction Pathways

Propriétés

Numéro CAS |

52179-66-5 |

|---|---|

Formule moléculaire |

C15H12N2 |

Poids moléculaire |

220.27 g/mol |

Nom IUPAC |

1,2-diphenylimidazole |

InChI |

InChI=1S/C15H12N2/c1-3-7-13(8-4-1)15-16-11-12-17(15)14-9-5-2-6-10-14/h1-12H |

Clé InChI |

JNZXFLAEEPPCSN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC=CN2C3=CC=CC=C3 |

SMILES canonique |

C1=CC=C(C=C1)C2=NC=CN2C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.